3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-18(16-12-22-17-9-5-4-8-15(16)17)13-29-21-24-23-19-20(28)25(10-11-26(19)21)14-6-2-1-3-7-14/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWFTRIGGURGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Attachment of the Thio Group: The indole derivative is then reacted with a suitable thioester or thiol under basic conditions to introduce the thio group.
Construction of the Triazolopyrazine Core: The final step involves the cyclization of the intermediate compound with a triazole precursor under high-temperature conditions, often in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indole-2-ol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications:
- Anticancer Activity : The indole core is often associated with anticancer properties. Studies have indicated that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis. The presence of the triazole and pyrazine rings may enhance these effects by interacting with specific molecular targets involved in cancer pathways .
- Antiviral Properties : Recent investigations into similar compounds have shown efficacy against viral enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. The compound may exhibit similar inhibitory effects against viruses like SARS-CoV-2 due to its structural motifs .
Biological Research
The compound can serve as a valuable tool in biological studies:
- Enzyme Inhibition Studies : Its potential to inhibit specific enzymes involved in cellular processes makes it an excellent candidate for studying enzyme kinetics and mechanisms of action. Research has shown that compounds with similar structures can modulate enzymatic activity related to inflammation and cancer .
- Cellular Signaling Pathways : By investigating how this compound interacts with cellular receptors or enzymes, researchers can gain insights into signaling pathways that regulate cell survival and proliferation .
Material Science
The unique chemical structure allows for applications beyond biology:
- Polymer Development : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or unique optical characteristics. This is particularly relevant in the development of smart materials or drug delivery systems .
Case Studies
- Anticancer Activity Assessment :
- Antiviral Efficacy :
Mechanism of Action
The mechanism of action of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Features :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical differences between the target compound and structurally related derivatives:
Key Observations:
Substituent Impact on Bioactivity: The thioether-linked indole in the target compound may enhance DNA intercalation or kinase binding compared to thioxo (S=O) derivatives like 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, which is primarily characterized for analytical stability . Fluorinated benzyl groups (e.g., 4-fluorobenzyl) improve metabolic stability but reduce solubility compared to non-fluorinated aryl groups .
Synthetic Flexibility :
- The method described in allows modular substitution at both positions 3 and 7, enabling rapid diversification for structure-activity relationship (SAR) studies.
Analytical and Pharmacological Comparisons
Quantitative Determination
- Target Compound: No direct analytical data are available, but potentiometric titration methods validated for 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (99–101% purity, ±0.22% uncertainty) could be adapted .
- Impurity Profiles: Related compounds exhibit impurities from synthetic intermediates (e.g., hydrazino derivatives) or oxidative degradation, necessitating HPLC monitoring .
Biological Activity
The compound 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antibacterial properties, supported by data tables and case studies.
Chemical Structure
The compound features an indole moiety linked to a triazolo-pyrazinone structure via a thioether bond. Its unique structure contributes to its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to the indole structure. For instance, derivatives such as 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have shown significant inhibitory effects against respiratory syncytial virus (RSV) and influenza A virus (IAV) with low micromolar EC50 values . The mechanism involves the inhibition of viral replication through interaction with viral polymerases.
Table 1: Antiviral Activity of Indole Derivatives
| Compound | Virus Target | EC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(1H-indol-3-yl)thio-N-benzyl-acetamide | RSV | <10 | RdRp Inhibition |
| 2-(1H-indol-3-yl)thio-N-benzyl-acetamide | IAV | <10 | RdRp Inhibition |
| This compound | SARS-CoV-2 | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to the triazolo-pyrazinone structure have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 17.83 µM to 19.73 µM .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A (related to indole) | MCF-7 | 19.73 | |
| Compound B (related to indole) | MDA-MB-231 | 17.83 |
Antibacterial Activity
Indole derivatives have also shown promise as antibacterial agents. A study reported that certain synthesized compounds displayed activity against both Gram-positive and Gram-negative bacteria, including MRSA and E. coli . The presence of specific functional groups in these compounds enhances their antibacterial efficacy.
Table 3: Antibacterial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | MRSA | 0.98 |
| Compound D | E. coli | TBD |
Case Studies
In a notable study involving N-benzyl-acetamides , several derivatives were synthesized and evaluated for their biological activity against SARS-CoV-2's RNA-dependent RNA polymerase (RdRp). The results indicated that modifications in the indole structure significantly influenced antiviral potency .
Another research effort focused on triazolo-pyrazinone derivatives , which were synthesized through a one-pot reaction and evaluated for their anticancer properties against multiple cell lines. These studies suggest that structural modifications can lead to enhanced biological activity .
Q & A
Q. Assay Conditions :
- Use ATP-concentration-matched assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Include positive controls (e.g., staurosporine) and vehicle controls (DMSO) to normalize data .
Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibition constants and assess statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
